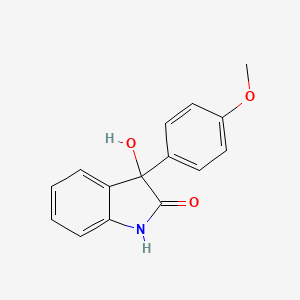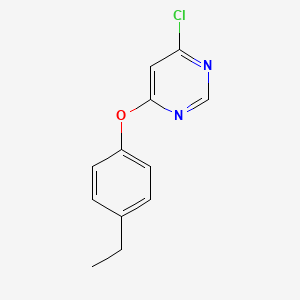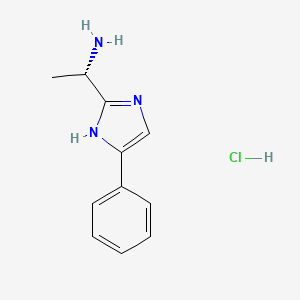
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound, in particular, features a phenyl group attached to the imidazole ring, making it a valuable intermediate in various chemical and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: This method involves the reaction of 4-phenyl-1H-imidazole with ethanamine under acidic conditions to form the desired compound.
Reductive Amination: Another common method is the reductive amination of 4-phenyl-1H-imidazole-2-carbaldehyde with ethanamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form 4-phenyl-1H-imidazole-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound to 4-phenyl-1H-imidazole-2-methanol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, alkaline medium.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
4-Phenyl-1H-imidazole-2-carboxylic acid: (from oxidation)
4-Phenyl-1H-imidazole-2-methanol: (from reduction)
Various substituted imidazoles (from nucleophilic substitution)
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, including antibacterial and antifungal properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine hydrochloride: is compared with other similar compounds, such as 4-phenyl-1H-imidazole and 1-(4-phenyl-1H-imidazol-2-yl)ethanol . Its uniqueness lies in its specific stereochemistry and the presence of the ethanamine group, which provides distinct chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-1H-imidazole
1-(4-Phenyl-1H-imidazol-2-yl)ethanol
Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate
Eigenschaften
CAS-Nummer |
1245649-51-7 |
|---|---|
Molekularformel |
C11H14ClN3 |
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9;/h2-8H,12H2,1H3,(H,13,14);1H/t8-;/m0./s1 |
InChI-Schlüssel |
ZBUZNJBHQWUVHX-QRPNPIFTSA-N |
Isomerische SMILES |
C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)N.Cl |
Kanonische SMILES |
CC(C1=NC=C(N1)C2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B15365695.png)
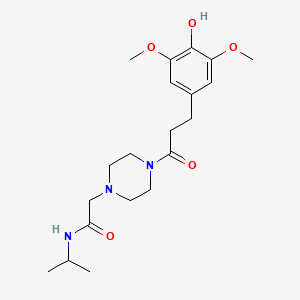
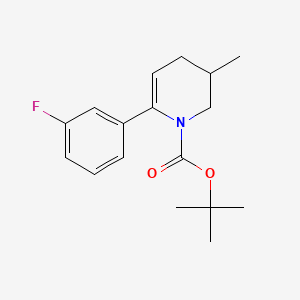
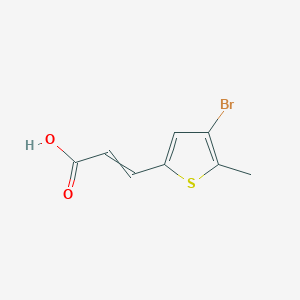
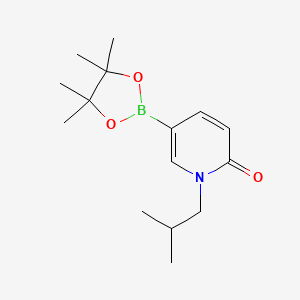
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)


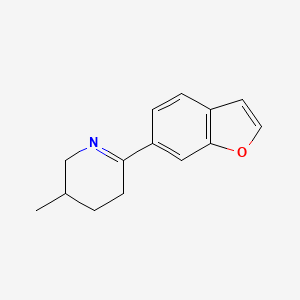
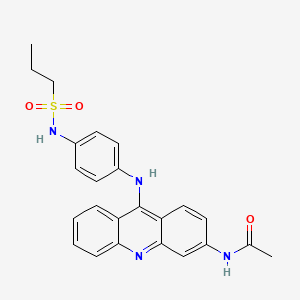
![4-Chloro-n-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15365763.png)
